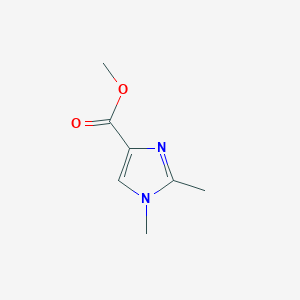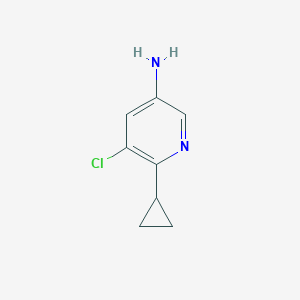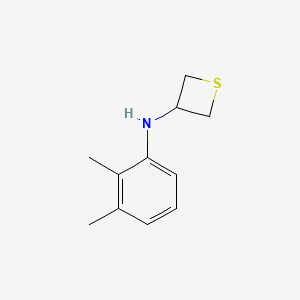
Fmoc-MeHph(2-Cl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-MeHph(2-Cl)-OH, also known as 9-Fluorenylmethoxycarbonyl-2-chloromethylphenylalanine, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The presence of the 2-chloromethyl group adds unique reactivity to the compound, making it valuable in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-MeHph(2-Cl)-OH typically involves the protection of the amino group of phenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The 2-chloromethyl group is introduced through a chloromethylation reaction. The general steps are as follows:
Protection of the Amino Group: The amino group of phenylalanine is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Chloromethylation: The protected phenylalanine undergoes a chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the 2-chloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of phenylalanine are protected with Fmoc-Cl.
Chloromethylation: The protected phenylalanine is then subjected to chloromethylation under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Fmoc-MeHph(2-Cl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid with a 2-chloromethyl group.
科学研究应用
Fmoc-MeHph(2-Cl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Fmoc-MeHph(2-Cl)-OH involves its ability to protect amino groups during chemical synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The 2-chloromethyl group can participate in further chemical modifications, providing versatility in synthetic applications.
相似化合物的比较
Similar Compounds
Fmoc-Phenylalanine: Lacks the 2-chloromethyl group, making it less reactive in certain substitution reactions.
Boc-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) group for protection instead of Fmoc, which is removed under acidic conditions.
Cbz-Phenylalanine: Uses a benzyloxycarbonyl (Cbz) group for protection, which is removed by hydrogenation.
Uniqueness
Fmoc-MeHph(2-Cl)-OH is unique due to the presence of both the Fmoc protecting group and the 2-chloromethyl group. This combination allows for selective protection and reactivity, making it a valuable tool in synthetic chemistry.
属性
分子式 |
C26H24ClNO4 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC 名称 |
(2S)-4-(2-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)15-14-17-8-2-7-13-23(17)27)26(31)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22,24H,14-16H2,1H3,(H,29,30)/t24-/m0/s1 |
InChI 键 |
PVIQPQQJCOEABA-DEOSSOPVSA-N |
手性 SMILES |
CN([C@@H](CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CN(C(CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)












